molecular formula C16H21ClN2O3 B2541722 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide CAS No. 2411308-33-1

2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide

Cat. No.: B2541722
CAS No.: 2411308-33-1
M. Wt: 324.81
InChI Key: XXHVAAXAQPSFCR-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-10(17)16(20)18-6-4-5-11-7-13-14(19-11)8-12(21-2)9-15(13)22-3/h7-10,19H,4-6H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHVAAXAQPSFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCC1=CC2=C(N1)C=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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